rac-(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, cis is a bicyclic compound that features a unique structural framework. This compound is characterized by its rigid bicyclo[2.2.1]heptane core, which is functionalized with an amino group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. The cis configuration refers to the relative positioning of the substituents on the bicyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, cis typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene or its derivatives.
Functionalization: The bicyclic core is functionalized through a series of reactions, including
Stereoselective Reactions: Ensuring the cis configuration of the substituents through stereoselective reactions or separation of diastereomers.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or nitroso group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, cis has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other biomolecules.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,6R)-6-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- rac-(1R,4S,6R)-6-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Uniqueness
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[221]heptane-2-carboxylic acid, cis, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7?,8?,9-,10-/m0/s1 |
InChI Key |
BWIMUIWFDXMFLE-QLEHZGMVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](C2CCC1C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O |
Origin of Product |
United States |
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